molecular formula C11H19NO2 B1649706 (1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 1034912-28-1

(1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B1649706
CAS RN: 1034912-28-1
M. Wt: 197.27
InChI Key: AJYDSJWVRJUFMI-DTWKUNHWSA-N
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Description

“(1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate” is a chemical compound with the CAS number 1034912-28-1 . It is used for research purposes and is a part of the heterocyclic building blocks, aliphatic heterocycles, asymmetric synthesis, chiral building blocks, and organic building blocks .

Scientific Research Applications

Scalable Synthesis

An efficient, scalable route for synthesizing enantiomerically pure derivatives of tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate is described, emphasizing improvements in yield and process efficiency. This work illustrates the compound's potential for large-scale production, facilitating its use in further chemical transformations and pharmaceutical research (Maton et al., 2010).

Glutamic Acid Analogue Synthesis

Research into conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids led to the synthesis of a glutamic acid analogue. This work showcases the compound's versatility in creating bioactive molecules and peptidomimetics, which can serve as tools for probing biological systems or as potential therapeutic agents (Hart & Rapoport, 1999).

Piperidine Scaffold Preparation

The compound serves as a precursor in the synthesis of substituted piperidines, demonstrating its utility in generating diverse chemical libraries. These libraries can be screened for biological activity, aiding drug discovery efforts (Harmsen et al., 2011).

Aza-Diels-Alder Reactions

Derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates were synthesized using Aza-Diels-Alder reactions. This approach highlights the compound's role in constructing complex, bicyclic structures, which are of interest in the development of novel pharmaceuticals (Waldmann & Braun, 1991).

Peptidomimetic Synthesis

Research into chirospecific syntheses of conformationally constrained 7-azabicycloheptane amino acids for peptidomimetic generation further underscores the importance of tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate in medicinal chemistry. These amino acid analogues serve as valuable tools for exploring the structural requirements of peptide-protein interactions (Campbell & Rapoport, 1996).

Mechanism of Action

Mode of Action

It is known that the compound can be used in the preparation of other complex molecules , suggesting that it may interact with its targets to induce chemical transformations.

Biochemical Pathways

It’s worth noting that the compound is used in the synthesis of other complex molecules , indicating that it may play a role in various biochemical reactions.

Result of Action

As a chemical used in the synthesis of other compounds , its effects would likely depend on the specific context of its use.

properties

IUPAC Name

tert-butyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)12-7-8-4-5-9(12)6-8/h8-9H,4-7H2,1-3H3/t8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYDSJWVRJUFMI-DTWKUNHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H]1C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693857
Record name tert-Butyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4S)-tert-Butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS RN

1034912-28-1
Record name tert-Butyl (1R,4S)-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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